molecular formula C32H38O19 B145123 Kaempferol 3-(2Gal-apiosylrobinobioside) CAS No. 132185-73-0

Kaempferol 3-(2Gal-apiosylrobinobioside)

Cat. No.: B145123
CAS No.: 132185-73-0
M. Wt: 726.6 g/mol
InChI Key: PXDYLXHBUIPSMK-MTLNCXRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kaempferol 3-(2Gal-apiosylrobinobioside) (KARGP) is a flavonol glycoside derived from kaempferol, a natural flavonoid with a hydroxylated aromatic backbone. Its structure includes a robinobioside moiety—a disaccharide composed of galactose (Gal) and apiose (Api)—attached to the C3 position of kaempferol via glycosidic linkages . This compound has been isolated from Anthyllis hermanniae and is notable for its complex glycosylation pattern, which influences its solubility, bioavailability, and bioactivity .

Properties

CAS No.

132185-73-0

Molecular Formula

C32H38O19

Molecular Weight

726.6 g/mol

IUPAC Name

3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C32H38O19/c1-11-19(37)22(40)24(42)29(47-11)45-8-17-20(38)23(41)27(51-31-28(43)32(44,9-33)10-46-31)30(49-17)50-26-21(39)18-15(36)6-14(35)7-16(18)48-25(26)12-2-4-13(34)5-3-12/h2-7,11,17,19-20,22-24,27-31,33-38,40-44H,8-10H2,1H3/t11-,17+,19-,20-,22+,23-,24+,27+,28-,29+,30-,31-,32+/m0/s1

InChI Key

PXDYLXHBUIPSMK-MTLNCXRHSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(CO6)(CO)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(CO6)(CO)O)O)O)O)O)O)O

Synonyms

kaempferol 3-O-(apiofuranosyl-(1'''-2'')-rhamnopyranosyl-(1''''-6''))-galactopyranoside

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below compares KARGP with key structurally related kaempferol glycosides:

Compound Name Molecular Formula Molecular Weight (g/mol) Glycosylation Pattern Key Modifications Source
Kaempferol 3-(2Gal-apiosylrobinobioside) C₃₂H₃₈O₁₉ 740.17 Robinobioside (Gal-Api) at C3 Apiose-containing disaccharide Anthyllis hermanniae
Astragalin (Kaempferol 3-O-glucoside) C₂₁H₂₀O₁₁ 448.38 Single glucose at C3 None Morus alba
Kaempferol 3-O-rutinoside C₂₇H₃₀O₁₅ 594.52 Rutinoside (Rha-Glc) at C3 Rhamnose-glucose disaccharide Various plants
Multiflorin A C₂₉H₃₂O₁₆ 636.55 Acetylated glucoside at C3, rhamnoside at C7 6'-O-acetyl group on glucose Licorice species
Kaempferol 3-sambubioside C₂₆H₂₈O₁₅ 580.49 Sambubioside (Xyl-Glc) at C3 Xylose-glucose disaccharide Hawthorn, Hibiscus
Key Observations:
  • Glycosylation Complexity: KARGP and kaempferol 3-sambubioside contain rare disaccharides (Gal-Api and Xyl-Glc, respectively), while rutinoside and astragalin have more common sugar moieties .
  • Bioavailability : Smaller glycosides like astragalin are more water-soluble, whereas bulkier derivatives (e.g., KARGP) may exhibit lower absorption rates .
Antioxidant and Anti-Inflammatory Effects
  • Astragalin : Demonstrated significant antioxidant activity in Morus alba leaves, attributed to free hydroxyl groups at C5 and C7 .
  • Multiflorin A : Exhibits anti-inflammatory effects in licorice, likely due to acetyl group-mediated membrane permeability .
Metabolic Stability
  • Acetylated or branched glycosides (e.g., Multiflorin A) resist enzymatic hydrolysis better than non-acetylated derivatives, prolonging their half-life in vivo .
  • KARGP’s apiose-containing robinobioside may interact uniquely with gut microbiota, influencing its metabolic fate .

Quantification Challenges

  • KARGP and other rare glycosides often lack commercial standards, requiring quantification via structurally similar compounds (e.g., kaempferol 3-O-rutinoside or astragalin) .
  • Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for distinguishing between isomers (e.g., robinobioside vs. rutinoside) .

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